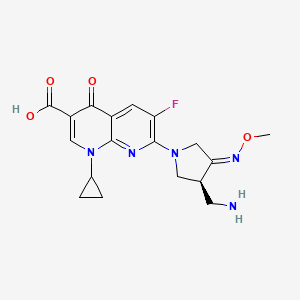
2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- is a chemical compound that belongs to the class of barbiturates. Barbiturates are derivatives of barbituric acid and are known for their sedative and hypnotic properties. This specific compound is a stereoisomer, meaning it has a specific spatial arrangement of atoms that distinguishes it from other isomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- typically involves the condensation of urea with malonic acid derivatives. The reaction is carried out under acidic or basic conditions to form the pyrimidine ring. The specific substituents, 5-ethyl and 5-(1-methylbutyl), are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry. The final product is purified through crystallization or chromatography techniques to achieve high purity and yield.
化学反応の分析
Types of Reactions
2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Halogenated derivatives
科学的研究の応用
2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic uses, including as a sedative or anesthetic agent.
Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in chemical production.
作用機序
The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but different substituents.
Secobarbital: Known for its use as a short-term sedative and anesthetic.
Thiopental: Used as an anesthetic agent with rapid onset of action.
Uniqueness
2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- is unique due to its specific stereochemistry, which can influence its pharmacological properties and interactions with biological targets. Its distinct substituents also contribute to its unique chemical reactivity and applications.
特性
CAS番号 |
5767-32-8 |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC名 |
5-ethyl-5-[(2S)-pentan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/t7-/m0/s1 |
InChIキー |
WEXRUCMBJFQVBZ-ZETCQYMHSA-N |
異性体SMILES |
CCC[C@H](C)C1(C(=O)NC(=O)NC1=O)CC |
正規SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC |
Color/Form |
Crystals from alcohol White to practically white, fine, powder Needles from wate |
melting_point |
130 °C 129.5 °C |
物理的記述 |
Solid |
関連するCAS |
57-33-0 (mono-hydrochloride salt) |
溶解性 |
A white, hygroscopic, crystalline powder or granules, odorless or with a slight characteristic odor, with a slightly bitter taste. Very sol in water and alcohol; practically insol in ether. A 10% soln in water has pH of 9.6 to 11 and slowly decomposes. /Pentobarbitone sodium/ A fine, white, odorless, crystalline powder with a slightly bitter taste. Sparingly sol in water; slightly sol in alcohol; practically insol in ether. A saturated soln in water has a pH of about 9.5. /Pentobarbital calcium/ Slightly soluble in water; soluble in ethanol, ethyl ether Very slightly soluble in water and carbon tetrachloride; very soluble in acetone and methyl alcohol 1 part in 4.5 parts alcohol; 1 part in 4 parts chloroform; 1 part in 10 parts ether In water, 679 mg/L at 25 °C 8.64e-01 g/L |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10761611.png)

![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761651.png)

![(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol](/img/structure/B10761670.png)


![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B10761715.png)
![(2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]](/img/structure/B10761718.png)

